molecular formula C7H3ClF2O3 B1420043 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid CAS No. 749230-42-0

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Cat. No. B1420043
CAS RN: 749230-42-0
M. Wt: 208.54 g/mol
InChI Key: WNZHHCPIHPCXAW-UHFFFAOYSA-N
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Description

“2-Chloro-3,6-difluoro-4-hydroxybenzoic acid” is a chemical compound with the CAS Number 749230-42-0 . It has a molecular weight of 208.55 . This compound is also known as "2-Chloro-3,6-difluoro-4-hydroxybenzenecarboxylic acid" .


Synthesis Analysis

A practical synthesis of this compound involves several steps including nitration, esterification, reduction of NO2, diazotization, and hydrolysis . The overall yield of this synthesis process is approximately 70% . The advantages of this developed synthetic strategy include an improved overall yield and readily controllable reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H3ClF2O3 . The InChI code for this compound is 1S/C7H3ClF2O3/c8-5-4 (7 (12)13)2 (9)1-3 (11)6 (5)10/h1,11H, (H,12,13) .


Chemical Reactions Analysis

The synthesis of “this compound” involves several chemical reactions including nitration, esterification, reduction of NO2, diazotization, and hydrolysis . These reactions are part of a practical synthesis process that yields this compound from 2,4-difluoro-3-chlororobenzoic acid .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 208.55 . The compound has a linear formula of C7H3ClF2O3 . The InChI code for this compound is 1S/C7H3ClF2O3/c8-5-4 (7 (12)13)2 (9)1-3 (11)6 (5)10/h1,11H, (H,12,13) .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Antimicrobial Agents : A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs, was developed. This process includes steps like nitration, esterification, and hydrolysis, offering improved yield and controllable reaction conditions (Zhang et al., 2020).

Biological and Environmental Studies

  • Plant Disease Resistance : The compound's derivatives, particularly those with fluorinated or chlorinated groups, have been shown to induce systemic acquired resistance (SAR) in plants against pathogens. This resistance is crucial for developing new plant protection agents (Silverman et al., 2005).
  • Environmental Impact Assessment : The degradation of chlorinated aromatic compounds, like 3-chloro-4-hydroxybenzoic acid, was studied under gamma irradiation. This research is significant for understanding the environmental impact and removal methods for such compounds (Chu & Wang, 2016).

Materials Science and Engineering

  • Corrosion Inhibition : 3-Hydroxybenzoic acid, a structurally similar compound, was studied as a corrosion inhibitor for AISI 316L stainless steel. Understanding such applications can guide the use of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in materials science and engineering applications (Narváez et al., 2005).

Pharmaceutical and Biomedical Research

  • Synthesis of Drug Intermediates : The compound's derivatives have been used in the synthesis of various heterocyclic scaffolds, which are important in drug discovery. This includes the synthesis of benzimidazoles, quinoxalinones, and benzodiazepinediones, which are core structures in many pharmaceutical compounds (Křupková et al., 2013).

Analytical Chemistry

  • Development of Analytical Methods : Derivatives of 2,4,6-Tribromo-3-hydroxybenzoic acid, structurally related to this compound, have been synthesized and used as chromogenic agents in analytical methods for determining phenolic compounds (Yu-chuan, 2012).

properties

IUPAC Name

2-chloro-3,6-difluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O3/c8-5-4(7(12)13)2(9)1-3(11)6(5)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZHHCPIHPCXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C(=O)O)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670660
Record name 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749230-42-0
Record name 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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